

Application Notes and Protocols for CBR-5884 In Vivo Experimental Design

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Compound of Interest

Compound Name: CBR-5884

Cat. No.: B1668693

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Introduction

CBR-5884 is a selective, noncompetitive, and time-dependent inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. [1][2][3][4] This pathway is frequently upregulated in various cancers to meet the high metabolic demands of rapidly proliferating cells, making PHGDH an attractive target for cancer therapy.[5] **CBR-5884** has demonstrated anti-tumor effects by inhibiting serine synthesis, which leads to increased reactive oxygen species (ROS), cell cycle arrest, and apoptosis in cancer cells with high serine biosynthetic activity. In vivo studies have shown that **CBR-5884** can delay tumor growth, highlighting its potential as a therapeutic agent.

These application notes provide a comprehensive guide for the in vivo experimental design using **CBR-5884**, including detailed protocols for animal models, drug formulation and administration, and endpoint analysis.

Data Presentation: Summary of In Vivo Efficacy of CBR-5884

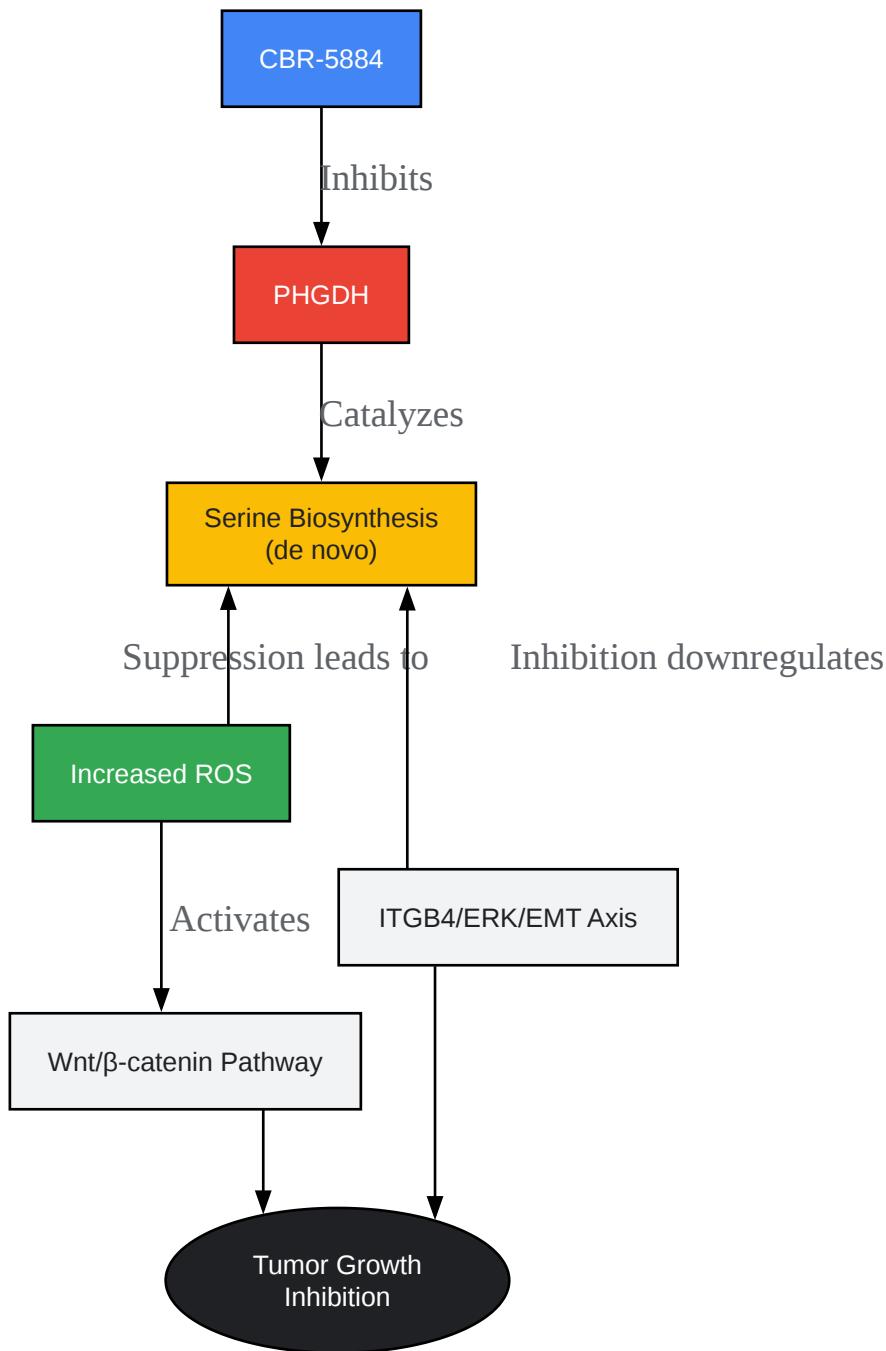
The following table summarizes the quantitative data from preclinical in vivo studies of **CBR-5884** in mouse xenograft models of epithelial ovarian cancer.

Parameter	Study 1	Study 2
Animal Model	BALB/c nude mice	Nude mice
Xenograft	ID8 cells (subcutaneous)	OVCAR3 cells (subcutaneous)
Dosage	70 mg/kg	20 mg/kg
Administration Route	Intragastric gavage	Intraperitoneal injection
Vehicle	Corn oil	Physiological saline
Treatment Schedule	Daily for 12 consecutive days	Every two days for 10 days
Tumor Volume Reduction	Notable reduction in average tumor volume compared to control	Slower tumor growth in the treated group
Tumor Weight Reduction	Significantly lower average tumor weight compared to control	Lighter tumor weight in the treated group
Biomarker Modulation	Decreased in vivo expression of PHGDH and ITGB4. Lower proliferation rates confirmed by Ki-67 staining.	Lower expression of PHGDH, β -catenin, c-myc, cyclin D1, PCNA, Bcl2, N-cadherin, vimentin, and Snail. Higher expression of BAX and E-cadherin.
Safety Profile	No significant changes in mouse weight or evidence of toxicity in liver, spleen, or kidney upon histological analysis.	Not explicitly stated.

Signaling Pathways and Experimental Workflow

CBR-5884 Mechanism of Action and Downstream Signaling

CBR-5884 primarily targets PHGDH, leading to the inhibition of serine biosynthesis. This has been shown to induce antitumor effects through at least two distinct downstream pathways.

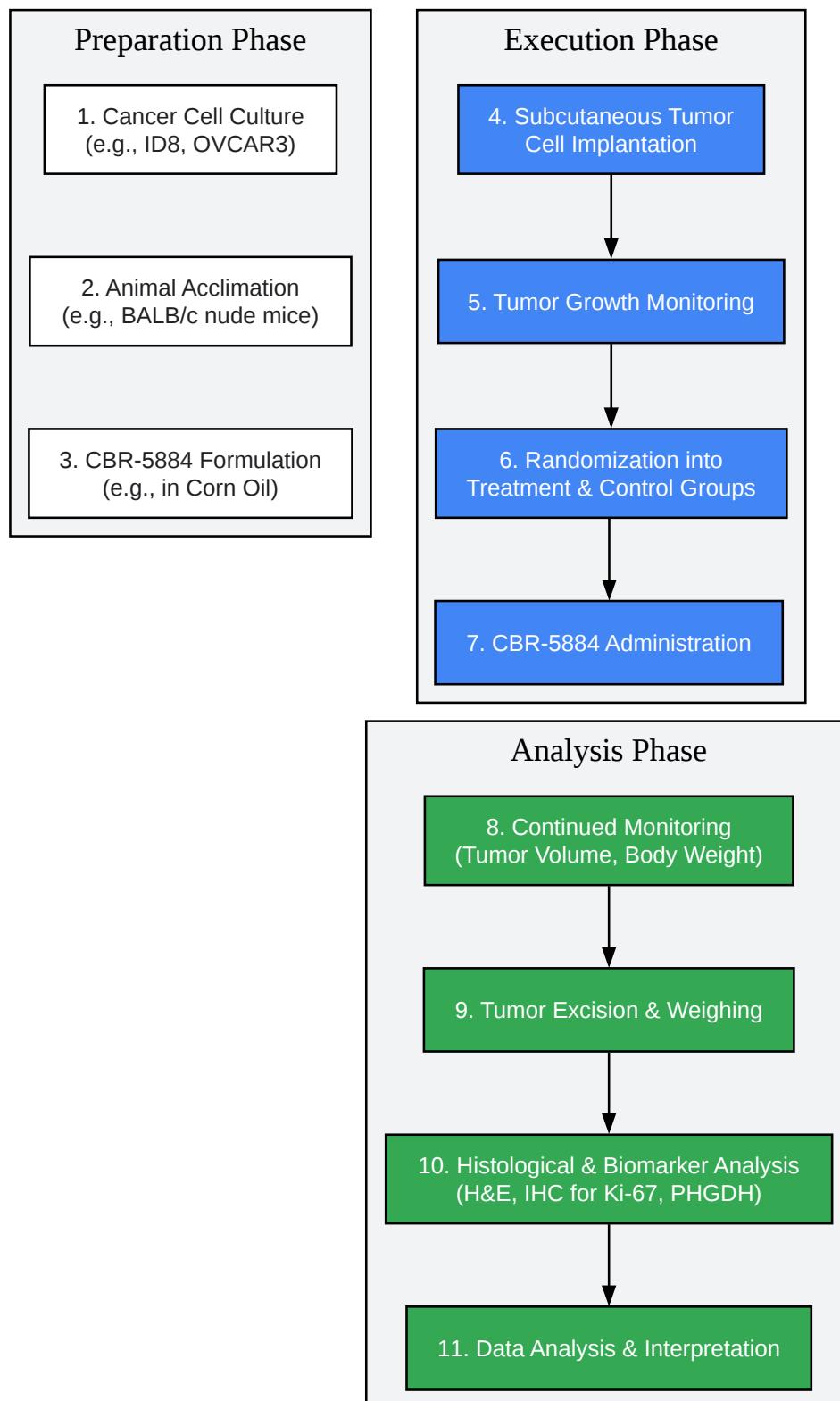


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Caption: Signaling pathways affected by **CBR-5884**.

In Vivo Xenograft Experimental Workflow

The following diagram outlines a typical workflow for assessing the *in vivo* efficacy of **CBR-5884** in a subcutaneous xenograft mouse model.



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References

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